Synthesis and characterization of 1,3-Dibutyl-2-thiobarbituric acid
Synthesis and characterization of 1,3-Dibutyl-2-thiobarbituric acid
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibutyl-2-thiobarbituric Acid
Introduction: A Versatile Heterocycle in Modern Chemistry
1,3-Dibutyl-2-thiobarbituric acid (DBTB) is a heterocyclic compound belonging to the thiobarbiturate family. Structurally, it is a derivative of barbituric acid where the oxygen atom at the second position of the pyrimidine ring is replaced by a sulfur atom, and the nitrogen atoms at positions 1 and 3 are substituted with butyl groups.[1] This modification imparts unique chemical properties, making DBTB a compound of significant interest. Its primary application lies in analytical chemistry as a highly effective derivatization reagent, particularly for the sensitive and specific detection of nicotine and its metabolites in biological samples.[1] The reaction, a variation of the König reaction, forms a colored product, enabling quantitative analysis crucial for clinical and toxicological studies.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent analytical characterization of 1,3-Dibutyl-2-thiobarbituric acid. It is designed for researchers, chemists, and professionals in drug development who require a reliable and well-documented protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: The Synthetic Pathway to 1,3-Dibutyl-2-thiobarbituric Acid
The most robust and widely adopted method for synthesizing 1,3-Dibutyl-2-thiobarbituric acid is a base-catalyzed condensation reaction. This approach involves the cyclization of two key precursors: N,N'-dibutylthiourea and diethyl malonate . The choice of a strong base, typically sodium ethoxide prepared in situ, is critical for driving the reaction to completion.
Causality of the Synthetic Strategy
The reaction mechanism hinges on the generation of a potent nucleophile from a relatively weak acidic proton source. Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[2] The strong base, sodium ethoxide, readily deprotonates the central carbon of diethyl malonate, forming a resonance-stabilized carbanion (enolate). This enolate is a powerful nucleophile that subsequently attacks one of the electrophilic carbonyl-like carbons of the N,N'-dibutylthiourea. An intramolecular cyclization follows, culminating in the formation of the stable six-membered thiobarbiturate ring after acidification. This classic approach is favored for its high efficiency and the relative accessibility of the starting materials.
Precursor Synthesis: N,N'-Dibutylthiourea
A prerequisite for the main synthesis is the availability of N,N'-dibutylthiourea. This starting material can be synthesized through several routes, with a common method being the reaction of n-butylamine with carbon disulfide, often facilitated by a catalyst like alumina.[3]
Visualizing the Synthetic Workflow
The overall process, from the preparation of the base to the final purified product, can be visualized as a multi-stage workflow.
Caption: Experimental workflow for the synthesis of 1,3-Dibutyl-2-thiobarbituric acid.
Detailed Experimental Protocol: Synthesis
Materials:
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N,N'-Dibutylthiourea (MW: 188.33 g/mol )[4]
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Diethyl malonate (MW: 160.17 g/mol )[2]
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Sodium metal (MW: 22.99 g/mol )
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Absolute Ethanol
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
Procedure:
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Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, place 150 mL of absolute ethanol. Carefully add 2.76 g (0.12 mol) of freshly cut sodium metal in small pieces under an inert atmosphere (e.g., Nitrogen). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved completely. Allow the resulting sodium ethoxide solution to cool to near room temperature.[5][6]
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Reaction Mixture Assembly: To the prepared sodium ethoxide solution, add 18.84 g (0.10 mol) of N,N'-dibutylthiourea, followed by the slow addition of 16.8 mL (17.62 g, 0.11 mol) of diethyl malonate. The molar ratio of N,N'-dibutylthiourea to diethyl malonate to sodium ethoxide should be approximately 1:1.1:1.2.
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Condensation: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 to 8 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.
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Product Isolation:
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After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the resulting solid residue in approximately 200 mL of cold deionized water.
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Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white to off-white precipitate of the crude product will form.[5]
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-
Purification and Drying:
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Collect the crude 1,3-Dibutyl-2-thiobarbituric acid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove inorganic salts.
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Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
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Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
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Visualizing the Chemical Reaction
Caption: Condensation reaction for the synthesis of 1,3-Dibutyl-2-thiobarbituric acid.
Part 2: Comprehensive Characterization of the Synthesized Product
Following a successful synthesis, rigorous characterization is imperative to confirm the structure, identity, and purity of the final compound. A multi-technique approach, combining physicochemical measurements with spectroscopic analysis, provides a self-validating system of evidence.
Visualizing the Characterization Workflow
Caption: Workflow for the analytical characterization of the synthesized product.
Quantitative Data Summary: Physicochemical Properties
The fundamental properties of 1,3-Dibutyl-2-thiobarbituric acid are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂O₂S | [7] |
| Molecular Weight | 256.36 g/mol | [7] |
| Appearance | White to yellowish crystalline solid | [3] |
| Melting Point | 61-63 °C | [7] |
| IUPAC Name | 1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | [1] |
Spectroscopic Characterization Protocols
1. Infrared (IR) Spectroscopy
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Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The frequency of absorption is characteristic of the bond type and its chemical environment, making it an excellent tool for identifying functional groups.
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Methodology: A small sample of the dried product is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Expected Data & Interpretation: The IR spectrum of 1,3-Dibutyl-2-thiobarbituric acid is expected to show characteristic absorption bands. While the exact positions can vary slightly, the key peaks should appear in the following regions:
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~3000-2850 cm⁻¹: C-H stretching vibrations from the butyl chains.
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~1700-1650 cm⁻¹: Strong C=O stretching (amide I band) from the two carbonyl groups in the ring.[8]
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~1350-1250 cm⁻¹: C-N stretching vibrations.
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~1200-1050 cm⁻¹: C=S stretching (thioamide band). The thione group's absorption can be complex and may be coupled with other vibrations.[8][9]
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle & Causality: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field. The chemical shift, integration, and splitting pattern of NMR signals reveal the electronic environment, number, and connectivity of atoms.
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Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.
-
Expected Data & Interpretation:
-
¹H NMR:
-
δ ~3.8-4.2 ppm (triplet, 4H): Protons of the two methylene groups directly attached to the nitrogen atoms (-N-CH₂ -CH₂-).
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δ ~3.5-3.7 ppm (singlet, 2H): Protons of the active methylene group in the pyrimidine ring (-CO-CH₂ -CO-).
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δ ~1.5-1.8 ppm (multiplet, 4H): Protons of the second methylene group in the butyl chains (-CH₂-CH₂ -CH₂-).
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δ ~1.2-1.5 ppm (multiplet, 4H): Protons of the third methylene group in the butyl chains (-CH₂-CH₂ -CH₃).
-
δ ~0.9-1.0 ppm (triplet, 6H): Protons of the terminal methyl groups of the two butyl chains (-CH₂-CH₃ ).
-
-
¹³C NMR:
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δ ~175-185 ppm: Carbon of the thione group (C =S).
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δ ~160-170 ppm: Carbons of the two carbonyl groups (C =O).
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δ ~40-50 ppm: Carbons of the methylene groups attached to nitrogen (C H₂-N) and the methylene carbon in the ring (-CO-C H₂-CO-).
-
δ ~10-35 ppm: The remaining three carbons of each butyl chain.
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-
3. Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.
-
Methodology: A dilute solution of the sample is introduced into the mass spectrometer (e.g., using Electrospray Ionization, ESI).
-
Expected Data & Interpretation: The mass spectrum should display a prominent molecular ion peak (M+) or a protonated molecular peak ([M+H]⁺).
-
Expected m/z: 256.13 (for C₁₂H₂₀N₂O₂S), confirming the molecular formula and successful synthesis of the target compound.
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Conclusion
This technical guide has detailed a reliable and well-established pathway for the synthesis of 1,3-Dibutyl-2-thiobarbituric acid via the base-catalyzed condensation of N,N'-dibutylthiourea and diethyl malonate. The causality behind the synthetic strategy and the rationale for each step in the protocol have been elucidated to provide a deeper scientific context. Furthermore, a comprehensive suite of characterization techniques, including IR, NMR, and Mass Spectrometry, has been outlined. The expected data from these analyses serve as a benchmark for researchers to validate the successful synthesis, purity, and structural integrity of the final product. By following this guide, scientists and professionals can confidently produce and verify this important chemical reagent for its various applications in analytical and medicinal chemistry.
References
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Okuniewski, A., Dąbrowska, A., & Chojnacki, J. (2011). 1,3-Di-n-butylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(4), o925. Available at: [Link]
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Royal Society of Chemistry. (2024). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. RSC Publishing. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiobarbituric acid. PubChem. Retrieved from [Link]
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Gundla, R., et al. (2018). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wikipedia. (n.d.). N,N′-Di-n-butylthiourea. Retrieved from [Link]
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Cheméo. (n.d.). N,N'-dibutylthiourea. Retrieved from [Link]
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ResearchGate. (2023). FTIR spectra of pure barbituric acid (BA) and pure thiobarbituric acid (TBA). Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]
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